![molecular formula C10H12O4 B3302704 2-Hydroxyethyl 2-methoxybenzoate CAS No. 918663-31-7](/img/structure/B3302704.png)
2-Hydroxyethyl 2-methoxybenzoate
Overview
Description
2-Hydroxyethyl 2-methoxybenzoate: is an organic compound with the molecular formula C10H12O4. It is an ester derivative of 2-methoxybenzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a hydroxyethyl group and a methoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl 2-methoxybenzoate can be synthesized through the esterification of 2-methoxybenzoic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
2-Methoxybenzoic acid+2-Hydroxyethanol→2-Hydroxyethyl 2-methoxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of 2-methoxybenzaldehyde.
Reduction: Formation of 2-hydroxyethyl 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl 2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a reagent in enzymatic reactions.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, releasing 2-methoxybenzoic acid and 2-hydroxyethanol. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
2-Hydroxyethyl 4-methylbenzoate: Similar in structure but with a methyl group instead of a methoxy group.
2-Hydroxyethyl benzoate: Lacks the methoxy group, making it less hydrophobic.
2-Methoxyethyl benzoate: Contains a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness: 2-Hydroxyethyl 2-methoxybenzoate is unique due to the presence of both a hydroxyethyl group and a methoxybenzoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Biological Activity
2-Hydroxyethyl 2-methoxybenzoate, a derivative of methoxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀O₃, characterized by a methoxy group and a hydroxyethyl side chain attached to a benzoate moiety. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that derivatives of methoxybenzoate compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications in the benzoate structure can enhance the inhibition of pro-inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated that this compound exhibits inhibitory effects on bacterial strains, making it a candidate for developing new antimicrobial agents .
3. Anticancer Effects
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the regulation of apoptotic proteins such as Bax and Bcl-2 . The introduction of specific substituents on the benzoate structure has been linked to enhanced potency against certain cancer types.
Case Studies
Several case studies have focused on the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study investigated the compound's ability to inhibit inflammatory markers in human cell lines. Results indicated a significant reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Activity Assessment : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cells. The findings revealed that the compound reduced cell viability significantly, indicating its potential as an anticancer therapeutic .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Cell Signaling Modulation : It modulates cell signaling pathways associated with apoptosis and cell proliferation, contributing to its anticancer properties.
Comparative Analysis
A comparative analysis with related compounds can provide insights into the unique biological activities of this compound:
Compound | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Significant | High |
Phytyl 4-methoxybenzoate | High | Moderate | Moderate |
Methyl benzoate | Low | Low | Low |
Properties
IUPAC Name |
2-hydroxyethyl 2-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-5-3-2-4-8(9)10(12)14-7-6-11/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJOKJLYYQYIKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20845253 | |
Record name | 2-Hydroxyethyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20845253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918663-31-7 | |
Record name | 2-Hydroxyethyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20845253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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